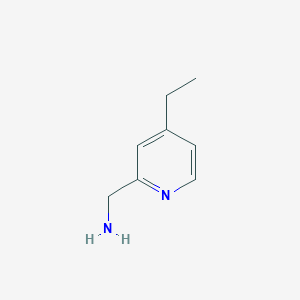

(4-Ethylpyridin-2-yl)methanamine

Overview

Description

(4-Ethylpyridin-2-yl)methanamine is an organic compound with the molecular formula C8H12N2. It belongs to the class of pyridine derivatives, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

It is structurally similar to methenamine , which is a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Pharmacokinetics

Methenamine, a structurally related compound, is readily absorbed from the gi tract . Its volume of distribution is 0.6 L/kg . Methenamine is hydrolyzed to formaldehyde and ammonia in the urine; 10% to 25% in the liver . About 70% to 90% of the drug is excreted in the urine as unchanged drug within 24 hours . The time to peak is 1 to 2 hours , and the elimination half-life is about 4 hours .

Result of Action

Methenamine, a structurally related compound, produces antibacterial activity in the urine within 1/2 hour of ingestion of a 1-gram dose . Administration of 1 g twice daily produces continuous antibacterial activity in the urine .

Action Environment

Methenamine, a structurally related compound, is more effective in an acidic environment (ph<6) where it is hydrolyzed to formaldehyde . The storage temperature for (4-Ethylpyridin-2-yl)methanamine is 4 °C .

Biochemical Analysis

Biochemical Properties

(4-Ethylpyridin-2-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of neurotransmitters. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their activity. This compound can act as a substrate, inhibitor, or modulator, depending on the specific biochemical context .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the signaling pathways involved in cell growth and differentiation. Additionally, it can alter the expression of genes related to metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound may inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it can activate certain enzymes by inducing conformational changes that enhance their activity. These interactions can result in changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to light or varying temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing cognitive function or reducing inflammation. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of various metabolites. For instance, this compound can influence the metabolic flux of neurotransmitter pathways, affecting the levels of key metabolites. These interactions can have downstream effects on cellular functions and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of this compound within tissues can also impact its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylpyridin-2-yl)methanamine typically involves the alkylation of 2-pyridinemethanamine with an ethyl group. One common method includes the reaction of 2-pyridinemethanamine with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(4-Ethylpyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4-Ethylpyridin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds, which are essential in many chemical processes .

Biology

In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a model compound for understanding the behavior of similar amines in biological systems .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs, particularly those targeting neurological and psychiatric disorders .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and materials science. It is a key intermediate in the synthesis of various pesticides and herbicides .

Comparison with Similar Compounds

Similar Compounds

- (4-Methylpyridin-2-yl)methanamine

- (4-Propylpyridin-2-yl)methanamine

- (4-Isopropylpyridin-2-yl)methanamine

Uniqueness

(4-Ethylpyridin-2-yl)methanamine is unique due to its specific ethyl substitution on the pyridine ring. This substitution influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The ethyl group can affect the compound’s lipophilicity, electronic properties, and steric interactions, which in turn impact its overall behavior in various applications .

Biological Activity

(4-Ethylpyridin-2-yl)methanamine, an organic compound with the molecular formula C8H12N2, is a member of the pyridine derivatives family. This compound has garnered attention in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities and interactions with various biomolecules. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and relevant case studies.

This compound functions primarily through its interactions with specific molecular targets. It can act as a ligand, binding to metal ions or other biomolecules, thereby influencing biochemical pathways. The compound exhibits properties that allow it to modulate enzyme activity and receptor functions, which are crucial for various physiological processes.

The compound has been shown to interact with several enzymes and proteins involved in neurotransmitter synthesis and degradation. These interactions often lead to the modulation of cellular signaling pathways, gene expression, and metabolic processes. For instance, this compound can act as an inhibitor or activator depending on the specific biochemical context.

Table 1: Summary of Biochemical Interactions

| Biomolecule | Type of Interaction | Effect |

|---|---|---|

| Enzymes | Inhibition/Activation | Modulation of metabolic pathways |

| Receptors | Binding | Altered signaling pathways |

| Neurotransmitters | Synthesis/Degradation | Impact on neurotransmission |

Cellular Effects

At the cellular level, this compound influences cell viability and metabolic activity. Studies indicate that it can modulate cell growth and differentiation by affecting key signaling pathways. The compound’s stability under various conditions also plays a role in its long-term effects on cellular function.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is readily absorbed in biological systems, similar to methenamine, a structurally related compound. Its efficacy is enhanced in acidic environments, where it may be hydrolyzed to release active forms such as formaldehyde, which is known for its bactericidal properties.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies : Research involving fluorescent inhibitors has demonstrated that this compound can effectively inhibit target enzymes in vitro. For example, a study showed that this compound binds to specific active sites on enzymes, leading to significant changes in enzyme kinetics .

- Therapeutic Potential : Investigations into the therapeutic applications of this compound have highlighted its potential in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests that it could be developed into pharmacological agents targeting conditions such as depression or anxiety .

- Metabolic Pathway Modulation : A study focusing on metabolic pathways indicated that this compound influences the expression of genes involved in metabolism. This modulation can lead to altered cellular responses under stress conditions or during disease states .

Table 2: Key Findings from Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Enzyme Inhibition | Significant binding affinity | Potential drug development |

| Neurological Applications | Modulation of neurotransmitter systems | Therapeutic candidate for CNS disorders |

| Gene Expression | Altered metabolic gene expression | Impact on disease management |

Properties

IUPAC Name |

(4-ethylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-7-3-4-10-8(5-7)6-9/h3-5H,2,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHHDCQDDZONBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592945 | |

| Record name | 1-(4-Ethylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211592-52-7 | |

| Record name | 1-(4-Ethylpyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-ethylpyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.